molecular formula C22H29NO4S B3999273 ethyl 2-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B3999273
M. Wt: 403.5 g/mol
InChI Key: HFTWIGHJFGNVIX-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a bicyclic terpene-derived benzothiophene ester. Its structure features a 4,5,6,7-tetrahydrobenzo[b]thiophene core substituted at the 2-position with a carbamoyl group linked to a 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane moiety and at the 3-position with an ethyl ester.

Properties

IUPAC Name

ethyl 2-[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO4S/c1-5-27-18(25)16-13-8-6-7-9-14(13)28-17(16)23-19(26)22-11-10-21(4,15(24)12-22)20(22,2)3/h5-12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTWIGHJFGNVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C34CCC(C3(C)C)(C(=O)C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The compound features a bicyclic structure combined with a benzothiophene moiety. Its molecular formula is C18H25N1O3SC_{18}H_{25}N_{1}O_{3}S, with a molecular weight of approximately 341.46 g/mol. The structural complexity contributes to its diverse biological activity.

Synthesis

The synthesis of this compound often involves multi-step organic reactions including cycloaddition and electrophilic substitution methods. A notable synthetic route includes the use of spirooxindole derivatives as intermediates, which are then reacted with benzothiophene derivatives to yield the final product.

Antimicrobial Activity

Recent studies have shown that derivatives of benzothiophene exhibit significant antimicrobial properties. The synthesized compounds were tested against various microorganisms including Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimum inhibitory concentration (MIC) values demonstrated that some derivatives possess potent antibacterial and antifungal activities.

CompoundMIC (µg/mL)Activity Type
Compound A16Bactericidal
Compound B32Bacteriostatic
Ethyl derivative8Bactericidal

These results indicate that modifications to the benzothiophene structure can enhance antimicrobial efficacy.

Enzyme Inhibition

The compound has also been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. In vitro assays revealed IC50 values ranging from 20,840 to 121,690 µM·L−1 across various analogs. Notably, certain derivatives showed strong binding to the catalytic site of AChE, indicating a mechanism that may be beneficial for treating conditions like Alzheimer’s disease.

AnalogIC50 (µM·L−1)Binding Affinity
IIc20,840High
IId37,670Moderate
IIf34,020Moderate

Mechanistic Studies

Molecular docking studies have elucidated the binding interactions between the compound and target enzymes. The presence of hydrophobic and π-stacking interactions was confirmed through computational modeling, showing how structural features contribute to biological activity.

Case Studies

Case Study 1: Antibacterial Efficacy
In a controlled study evaluating the antibacterial properties of the ethyl derivative against S. aureus, time-kill assays indicated that at concentrations above MIC, significant reductions in viable cell counts were observed within hours of exposure.

Case Study 2: Neuroprotective Potential
Another study focused on the neuroprotective effects of this compound in models of neurodegeneration. Results indicated a decrease in neuronal apoptosis markers when treated with the compound, suggesting potential therapeutic applications in neurodegenerative diseases.

Comparison with Similar Compounds

Core Structural Variations

The compound’s analogs differ primarily in substituents on the bicycloheptane ring, benzothiophene core, and ester/amide groups. Key examples include:

Compound Name / ID Substituents on Bicycloheptane Benzothiophene Substituents Key Synthetic Route Yield Reference
Target Compound 4,7,7-Trimethyl-3-oxo Ethyl ester, carbamoyl Not explicitly stated
Methyl 2-{[(4,7,7-Trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}-... 4,7,7-Trimethyl-2,3-dioxo Methyl ester, carbamoyl Sulfonylation of anthranilic acids High (≥80%)
Ethyl 2-(3-Chloro-1-benzothiophene-2-amido)-... 3-Chloro-benzothiophene, ethyl ester Benzoylation with chlorinated reagents
Ethyl 2-benzamido-... Benzamido, ethyl ester Reaction with benzoyl chloride 96%

Notes:

  • Chlorinated analogs () may exhibit enhanced electrophilicity, influencing binding to biological targets.

Physicochemical and Crystallographic Properties

Hydrogen Bonding and Crystal Packing

  • Intramolecular S(6) Motifs : Observed in ethyl 2-benzamido derivatives, stabilizing the molecular conformation via N–H⋯O hydrogen bonds .
  • Disorder in Cyclohexene Rings : Methyl groups in tetrahydrobenzo[b]thiophene cores exhibit positional disorder (occupancy ratios 0.641:0.359), resolved using SHELXL97 refinement .

Spectroscopic Data

  • NMR : Ethyl esters show characteristic triplets (δ 1.25 ppm for CH2CH3) and quartets (δ 4.25 ppm for OCH2) .
  • HRMS-ESI : Exact mass matches for derivatives (e.g., 390.1370 [M+H]+ in ) confirm synthetic fidelity .

Antioxidant Activity

Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) derivatives () demonstrate moderate to high antioxidant activity, likely due to radical scavenging by cyano and acrylamido groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
ethyl 2-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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